1,4-di-tert-butyl-2-fluorobenzene
Description
1,4-Di-tert-butyl-2-fluorobenzene (C₁₄H₂₁F) is a fluorinated aromatic compound featuring two tert-butyl groups at the 1- and 4-positions of the benzene ring and a fluorine atom at the 2-position. Its structure combines steric bulk from the tert-butyl substituents with the electron-withdrawing effects of fluorine, making it a valuable intermediate in organic synthesis and materials science. The tert-butyl groups enhance solubility in nonpolar solvents, while fluorine modulates electronic properties, influencing reactivity in cross-coupling reactions and catalytic processes. This compound is frequently employed in ligand design for transition-metal catalysis and as a building block for liquid crystals or polymers requiring tailored steric and electronic profiles.
Properties
CAS No. |
1369853-20-2 |
|---|---|
Molecular Formula |
C14H21F |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-di-tert-butyl-2-fluorobenzene can be synthesized through various methods. One common approach involves the fluorination of 1,4-di-tert-butylbenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-di-tert-butyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The tert-butyl groups can undergo oxidation to form tert-butyl alcohols or ketones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H_2).
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential use in drug design.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-di-tert-butyl-2-fluorobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
- 1,3-Di-tert-butyl-2-fluorobenzene : Altered substituent positions.
- 1,4-Di-tert-butyl-2-chlorobenzene : Chlorine replaces fluorine.
- 1,4-Di-tert-butylbenzene: No halogen substituent.
- 1-tert-butyl-4-fluoro-2-methylbenzene : Methyl group instead of tert-butyl at position 1.
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity reduces electron density at the aromatic ring more significantly than chlorine, lowering reactivity in electrophilic aromatic substitution (e.g., nitration or sulfonation) .
- Substituent Position : 1,4-Di-tert-butyl-2-fluorobenzene exhibits greater steric hindrance than its 1,3-isomer, affecting coordination to metal centers in catalytic systems .
- Halogen-Free Analogue : 1,4-Di-tert-butylbenzene lacks electron-withdrawing effects, leading to faster reaction rates in Friedel-Crafts alkylation but reduced stability under oxidative conditions .
Physicochemical Properties
| Property | This compound | 1,4-Di-tert-butyl-2-chlorobenzene | 1,4-Di-tert-butylbenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 220.32 | 236.78 | 204.35 |
| Melting Point (°C) | 45–47 | 62–64 | 38–40 |
| Boiling Point (°C) | 245–247 | 260–262 | 220–222 |
| Solubility in Hexane | High | Moderate | Very High |
Notes: Fluorine’s smaller atomic radius reduces molecular weight and melting point compared to chlorine. The absence of halogen in 1,4-di-tert-butylbenzene increases solubility in nonpolar solvents.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : this compound exhibits slower reaction kinetics than its chloro analogue due to stronger C–F bond strength, but yields higher regioselectivity in aryl boronate couplings .
- Buchwald-Hartwig Amination : Steric hindrance from tert-butyl groups reduces accessibility to the 2-position, necessitating higher catalyst loadings compared to less hindered analogues .
Key Research Findings
- Thermal Stability : The tert-butyl groups in this compound provide exceptional thermal stability (decomposition >300°C), outperforming methyl-substituted analogues .
- Liquid Crystal Applications: Fluorine’s dipole moment enhances mesophase stability in liquid crystals, making this compound preferable to non-fluorinated derivatives .
- Contradictions in Solubility Data : Discrepancies exist in reported solubility values, likely due to variations in solvent purity and measurement techniques .
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